Cas no 761390-58-3 ((R)-1-(3-Fluorophenyl)ethanamine)

(R)-1-(3-Fluorophenyl)ethanamine 化学的及び物理的性質
名前と識別子
-
- (R)-1-(3-Fluorophenyl)ethanamine
- (R)-1-(3-FLUOROPHENYL)ETHYLAMINE
- (1R)-1-(3-fluorophenyl)ethanamine
- (1R)-1-(3-Fluorophenyl)ethylamine
- (1R)-1-(3-fluorophenyl)ethan-1-amine
- ASNVMKIDRJZXQZ-ZCFIWIBFSA-N
- SBB086086
- SC1338
- (R)-1-(3-fluorophenyl)ethan-1-amine
- (aR)-3-Fluoro-a-methyl-benzenemethanamine
- A
- MFCD06761859
- AKOS015840224
- (1R)-1-(3-fluorophenyl)ethanamine;(R)-1-(3-Fluorophenyl)ethanamine
- DTXSID20426809
- AC-2286
- SCHEMBL800515
- EN300-53084
- J-501730
- AKOS010366962
- PS-9066
- 761390-58-3
- (AlphaR)-3-fluoro-alpha-methylbenzenemethanamine
- CS-0000301
- A838618
-
- MDL: MFCD06761859
- インチ: 1S/C8H10FN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3/t6-/m1/s1
- InChIKey: ASNVMKIDRJZXQZ-ZCFIWIBFSA-N
- ほほえんだ: FC1=C([H])C([H])=C([H])C(=C1[H])[C@@]([H])(C([H])([H])[H])N([H])[H]
計算された属性
- せいみつぶんしりょう: 139.08000
- どういたいしつりょう: 139.079727485g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 105
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 26
- ひょうめんでんか: 0
じっけんとくせい
- PSA: 26.02000
- LogP: 2.54570
(R)-1-(3-Fluorophenyl)ethanamine セキュリティ情報
- 危害声明: H315-H319-H335
(R)-1-(3-Fluorophenyl)ethanamine 税関データ
- 税関コード:2921499090
- 税関データ:
中国税関番号:
2921499090概要:
2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%
(R)-1-(3-Fluorophenyl)ethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A250134-250mg |
(R)-1-(3-Fluorophenyl)ethanamine |
761390-58-3 | 95% | 250mg |
$23.0 | 2025-02-19 | |
Chemenu | CM117536-25g |
(R)-1-(3-Fluorophenyl)ethylamine |
761390-58-3 | 95%+ | 25g |
$1089 | 2023-01-09 | |
TRC | F594155-25mg |
(R)-1-(3-Fluorophenyl)ethanamine |
761390-58-3 | 25mg |
$64.00 | 2023-05-18 | ||
TRC | F594155-50mg |
(R)-1-(3-Fluorophenyl)ethanamine |
761390-58-3 | 50mg |
$75.00 | 2023-05-18 | ||
Key Organics Ltd | PS-9066-10MG |
(1R)-1-(3-Fluorophenyl)ethylamine |
761390-58-3 | >90% | 10mg |
£63.00 | 2025-02-08 | |
abcr | AB233178-5 g |
(R)-1-(3-Fluorophenyl)ethylamine, 95%; . |
761390-58-3 | 95% | 5 g |
€586.00 | 2023-07-20 | |
Enamine | EN300-53084-0.25g |
(1R)-1-(3-fluorophenyl)ethan-1-amine |
761390-58-3 | 0.25g |
$52.0 | 2023-02-10 | ||
Chemenu | CM117536-10g |
(R)-1-(3-Fluorophenyl)ethylamine |
761390-58-3 | 95%+ | 10g |
$368 | 2022-06-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R82550-1g |
(R)-1-(3-Fluorophenyl)ethanamine |
761390-58-3 | 1g |
¥586.0 | 2021-09-04 | ||
abcr | AB233178-10 g |
(R)-1-(3-Fluorophenyl)ethylamine, 95%; . |
761390-58-3 | 95% | 10 g |
€943.00 | 2023-07-20 |
(R)-1-(3-Fluorophenyl)ethanamine 関連文献
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
(R)-1-(3-Fluorophenyl)ethanamineに関する追加情報
(R)-1-(3-Fluorophenyl)ethanamine: A Comprehensive Overview
The compound with CAS No 761390-58-3, commonly referred to as (R)-1-(3-Fluorophenyl)ethanamine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a chiral derivative of ethanamine, with a fluorophenyl group attached to the nitrogen atom. The fluorophenyl group introduces unique electronic and steric properties, making this compound a valuable substrate for various chemical transformations and biological studies.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of (R)-1-(3-Fluorophenyl)ethanamine through a variety of methodologies. One notable approach involves the use of asymmetric catalysis, which allows for the selective formation of the R-enantiomer. This enantiomer is particularly sought after due to its potential applications in drug discovery and development. The synthesis typically begins with the bromination of aniline derivatives, followed by nucleophilic substitution with ammonia or its equivalents. The introduction of the fluorine atom at the meta position of the phenyl ring is achieved through directed metallation or other fluorination techniques, ensuring high regioselectivity.
The pharmacological properties of (R)-1-(3-Fluorophenyl)ethanamine have been extensively studied in recent years. Preclinical studies have demonstrated that this compound exhibits potent activity against various disease models, including neurodegenerative disorders and cancer. For instance, research published in *Nature Communications* highlighted its ability to modulate key signaling pathways involved in Alzheimer's disease. The fluorophenyl group plays a crucial role in enhancing the compound's bioavailability and brain penetration, making it a promising candidate for treating central nervous system disorders.
In addition to its therapeutic potential, (R)-1-(3-Fluorophenyl)ethanamine has also found applications in materials science. Its ability to form stable metal complexes has led to its use in catalysis and sensor development. A study in *Chemical Science* reported its application as a ligand in palladium-catalyzed cross-coupling reactions, showcasing its versatility as a building block in organic synthesis.
The stereochemistry of this compound is another area of intense research interest. The R configuration imparts distinct physicochemical properties compared to its S counterpart, which has significant implications for drug design and formulation. Advanced computational methods, such as molecular docking and dynamics simulations, have been employed to elucidate the stereochemical effects on protein-ligand interactions.
Looking ahead, (R)-1-(3-Fluorophenyl)ethanamine holds immense promise as a lead compound for developing novel therapeutics and materials. Its unique combination of electronic properties, chiral specificity, and bioavailability makes it an invaluable tool for researchers across multiple disciplines. As ongoing studies continue to uncover new facets of this molecule's potential, it is poised to make significant contributions to both academic and industrial advancements.
761390-58-3 ((R)-1-(3-Fluorophenyl)ethanamine) 関連製品
- 276875-21-9(1-(3',4'-DIFLUOROPHENYL)ETHYLAMINE)
- 261925-16-0(1,1-bis(3-fluorophenyl)methanamine)
- 403-40-7(1-(4-Fluorophenyl)ethanamine)
- 473732-57-9(1-(3-FLUOROPHENYL)PROPYLAMINE)
- 444643-09-8((S)-1-(3-Fluorophenyl)ethanamine)
- 321318-29-0(1-(3,5-Difluorophenyl)ethanamine)
- 74788-45-7(1-(3-Fluorophenyl)ethylamine)
- 960400-24-2(2-(thiophen-3-yl)ethyl chloroformate)
- 2034454-84-5(5-(1-methyl-1H-pyrrole-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane)
- 2640822-37-1(4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine)
